4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine
Description
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-methyl-N-(1-thiophen-2-ylethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H14N2S/c1-9-5-6-13-8-11(9)14-10(2)12-4-3-7-15-12/h3-8,10,14H,1-2H3 |
InChI Key |
LEQVFNUIBUWZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC(C)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine precursor.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the pyridine ring or the thiophene ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, Lewis acids, bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine or thiophene derivatives.
Substitution: Various substituted pyridine or thiophene derivatives.
Scientific Research Applications
4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine:
Key Differences and Implications
- Pyrimidine analogs (e.g., N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine) differ in core heterocycle (pyrimidine vs. pyridine), which impacts hydrogen-bonding capacity and solubility .
- Hydrogenation methods (e.g., in ) highlight the feasibility of reducing dihydropyridine intermediates to piperidine derivatives, a strategy that could be adapted for related amines .
Biological Activity :
- CYP51 inhibitors (UDO/UDD) demonstrate that pyridine derivatives can target parasitic enzymes, implying that the thiophene-containing analog might also exhibit antiparasitic properties if optimized .
- Pyrimidin-2-amine derivatives () are marketed as kinase inhibitors, suggesting that the target compound’s pyridin-3-amine scaffold could be repurposed for similar therapeutic applications .
Biological Activity
4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique structural combination of a pyridine and thiophene ring, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.
- Molecular Formula : C12H14N2S
- Molecular Weight : 218.32 g/mol
- IUPAC Name : 4-methyl-N-(1-thiophen-2-ylethyl)pyridin-3-amine
- Canonical SMILES : CC1=C(C=NC=C1)NC(C)C2=CC=CS2
Synthesis
The synthesis of 4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine typically involves:
- Formation of the Pyridine Ring : Utilizing methods such as Hantzsch synthesis.
- Substitution with Methyl Group : Achieved through Friedel-Crafts alkylation.
- Introduction of the Amine Group : Via nucleophilic substitution.
- Attachment of the Thiophene Ring : Through cross-coupling reactions like Suzuki-Miyaura coupling.
Antimicrobial Properties
Research has indicated that 4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer and lung cancer cell lines, possibly by downregulating cyclin D1 and upregulating p53 expression .
Case Study: Breast Cancer Cell Lines
A notable case study involved treating MCF-7 breast cancer cells with varying concentrations of 4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine. The results indicated:
- IC50 Value : Approximately 15 µM after 48 hours.
- Mechanism : Induction of cell cycle arrest at the G0/G1 phase and increased apoptosis markers.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests a potential application in treating inflammatory diseases.
The biological activity of 4-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways related to inflammation and cell survival.
- DNA Interaction : Preliminary studies suggest potential binding to DNA, which may contribute to its anticancer effects.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine | Similar thiophene-pyridine structure | Antimicrobial, anticancer |
| 4-Methylpyridine | Contains only pyridine | Limited bioactivity |
| Thiophene Derivatives | Contains thiophene ring | Varies; some exhibit anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
